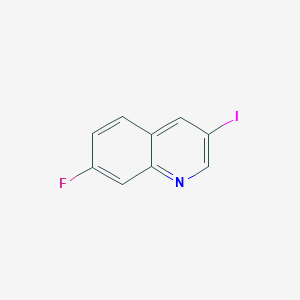

7-Fluoro-3-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCMGYDTAFDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-3-iodoquinoline: A Comprehensive Technical Guide for Advanced Research and Development

CAS Number: 1416440-27-1[1] Molecular Formula: C₉H₅FIN[1] Molecular Weight: 273.05 g/mol [1]

Introduction: The Strategic Importance of 7-Fluoro-3-iodoquinoline in Modern Medicinal Chemistry

This compound is a strategically designed heterocyclic building block that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents.[2] The unique disubstitution pattern—a fluorine atom at the 7-position and an iodine atom at the 3-position—confers a combination of desirable physicochemical properties and versatile chemical reactivity.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] Concurrently, the iodine atom at the C3 position serves as a highly effective synthetic handle for introducing molecular complexity through various cross-coupling reactions. This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[4] This guide provides an in-depth overview of its synthesis, chemical properties, strategic applications in drug discovery, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its application in synthesis and for its characterization.

| Property | Value | Source |

| CAS Number | 1416440-27-1 | [1] |

| Molecular Formula | C₉H₅FIN | [1] |

| Molecular Weight | 273.05 | [1] |

| Appearance | Expected to be a solid | - |

| Storage | 4°C, protect from light | [1] |

| SMILES | C1=CC(=CC2=NC=C(C=C12)I)F | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available, the expected shifts can be predicted based on the known effects of its substituents on the quinoline ring.

-

¹H NMR: The protons on the quinoline core will exhibit characteristic shifts. The presence of the electronegative fluorine at C7 will influence the electronic environment of the protons on the benzene ring portion. The iodine at C3 will deshield the adjacent protons at C2 and C4.

-

¹³C NMR: The carbon atom attached to the iodine (C3) will show a significant upfield shift due to the heavy atom effect. The carbon attached to the fluorine (C7) will exhibit a large C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment around the fluorine atom.

Interpreting the NMR spectra of substituted quinolines requires careful consideration of the electronic effects of each substituent and their positions on the ring.[5]

Synthesis and Methodology: A Plausible Route via Direct C-H Iodination

While specific patented syntheses for this compound are not widely published, a highly plausible and efficient method involves the direct C-H iodination of 7-fluoroquinoline. This approach is based on modern synthetic methodologies that favor direct functionalization, avoiding the need for pre-functionalized substrates. A radical-based C3-selective iodination protocol for quinolines has been reported and serves as an excellent template for this synthesis.[6][7]

Conceptual Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the C3-selective iodination of quinolines.[6]

-

Reaction Setup: To a sealed reaction vessel, add 7-fluoroquinoline (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).

-

Catalyst and Solvent Addition: Add cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O, 0.1 mmol) as a catalyst. Add 1,2-dichloroethane (DCE, 5 mL) as the solvent.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining iodine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Rationale for Experimental Choices:

-

Catalyst: Cerium salts have been shown to be effective in promoting radical-based iodination reactions.[6]

-

Iodine Source and Oxidant: Sodium iodide serves as the iodine source, while potassium persulfate acts as the oxidant to generate the iodine radical.

-

Solvent and Temperature: Dichloroethane is a suitable high-boiling solvent for this transformation, allowing the reaction to proceed at an effective rate.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[4] Kinase dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8]

Strategic Role in Kinase Inhibitor Synthesis

Caption: Role of this compound in inhibitor synthesis.

The 3-iodo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at this position, which are often crucial for binding to the ATP pocket of kinases. The 7-fluoro group, in turn, can enhance the drug-like properties of the final compound. Quinoline-based molecules have been successfully developed as inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), demonstrating the clinical relevance of this scaffold.[2][9]

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

| Hazard Statement | Precautionary Statement | Source |

| H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [10] |

| H315: Causes skin irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [10] |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its structure is a testament to rational drug design principles, combining a privileged heterocyclic core with strategically placed functional groups. The fluorine atom enhances pharmacokinetic properties, while the iodine atom provides a versatile point for synthetic elaboration. This guide has provided a comprehensive overview of its properties, a plausible and robust synthesis protocol, its critical role in the development of kinase inhibitors, and essential safety guidelines. For researchers and scientists in drug discovery, this compound represents a key tool for accessing novel chemical space and developing next-generation therapeutics.

References

-

Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16920-16923. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2015). [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). [Link]

-

ACS Publications. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). [Link]

-

MDPI. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). [Link]

-

ResearchGate. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). [Link]

-

NIH National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. fishersci.fr [fishersci.fr]

7-Fluoro-3-iodoquinoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Fluoro-3-iodoquinoline

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, this compound has emerged as a particularly valuable scaffold. This molecule synergistically combines the advantageous properties of the quinoline core—a privileged structure in numerous biologically active compounds—with the unique modulatory effects of a fluorine substituent and the exceptional synthetic versatility of an iodine atom.[1] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions.[2][3]

This technical guide offers an in-depth exploration of the chemical properties, spectroscopic profile, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also field-proven insights into its application as a strategic intermediate in complex molecular synthesis.

Physicochemical and Structural Properties

This compound is a solid at room temperature, requiring careful storage to maintain its integrity. Its core structure consists of a bicyclic quinoline system, with a fluorine atom at position 7 and an iodine atom at position 3. The high reactivity of the C-I bond makes this position the primary site for synthetic elaboration.

Caption: Structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1416440-27-1 | [4][5][6] |

| Molecular Formula | C₉H₅FIN | [4] |

| Molecular Weight | 273.05 g/mol | [4][5] |

| SMILES | C1=CC(=CC2=NC=C(C=C12)I)F | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| logP | 2.9785 | [4] |

| Storage Conditions | 2-8°C, protect from light, keep sealed and dry | [4][5] |

Spectroscopic Characterization Profile

A comprehensive analysis using various spectroscopic techniques is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum will display signals exclusively in the aromatic region. The protons on the quinoline core will exhibit complex splitting patterns (doublets, doublet of doublets) due to both H-H and H-F coupling. The proton at position 2, adjacent to the nitrogen, is expected to be the most downfield-shifted singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to iodine (C3) will be significantly shielded (shifted upfield), while the carbon bonded to fluorine (C7) will show a large one-bond C-F coupling constant (¹JCF).

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak at m/z corresponding to the molecular weight (273.05). Key fragmentation patterns would include the loss of an iodine atom (M-127) and subsequent fragmentation of the fluoroquinoline cation.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N bond stretching in the aromatic system (typically 1400-1600 cm⁻¹), and a C-F stretching band.[7]

-

¹⁹F NMR Spectroscopy: As a fluorinated molecule, ¹⁹F NMR is a uniquely powerful tool for characterization and reaction monitoring.[9] this compound will exhibit a single resonance. The chemical shift of this signal is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent method for tracking the progress of cross-coupling reactions at the C-I position, as any modification at C3 will induce a small but measurable change in the fluorine chemical shift.[10][11]

Synthesis and Purification

While multiple routes to substituted quinolines exist, a plausible and effective strategy for synthesizing this compound involves the direct iodination of a 7-fluoroquinoline precursor. This approach leverages the electron-rich nature of the quinoline ring system.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Iodination of 7-Fluoroquinoline

Causality: This protocol uses N-Iodosuccinimide (NIS) as an electrophilic iodine source. The reaction is typically catalyzed by an acid, which protonates the quinoline nitrogen, further activating the ring towards electrophilic attack at the electron-rich C3 position.

-

Preparation: To a solution of 7-fluoroquinoline (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or trifluoroacetic acid, cool the mixture to 0°C in an ice bath.

-

Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide array of substituents at the 3-position.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.[12][13]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Causality: The choice of a palladium(0) source, a phosphine ligand, and a base is critical. Pd(PPh₃)₄ can be used directly, or a Pd(II) source like Pd(OAc)₂ can be reduced in situ. The base (e.g., Na₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[12]

-

Setup: In an oven-dried flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) followed by an aqueous solution of a base like 2M Na₂CO₃ (3.0 eq).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes. This reaction is invaluable for creating rigid linkers in drug scaffolds or extending conjugation in organic materials.[14][15]

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Causality: This reaction uniquely requires a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base (e.g., Et₃N, DIPEA) is used as both the base and often as the solvent.[15][16]

-

Setup: To a flask containing this compound (1.0 eq), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq) and a copper co-catalyst (CuI, 0.05 eq).

-

Solvents and Reagents: Add an amine solvent such as triethylamine (Et₃N) and an optional co-solvent like THF. Add the terminal alkyne, phenylacetylene (1.1 eq).

-

Degassing and Reaction: Degas the mixture with an inert gas and stir at room temperature or with gentle heating (40-60°C) until the reaction is complete.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove amine salts and copper residues.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[17][18] This reaction is fundamental in pharmaceutical synthesis, as the aryl amine motif is present in a vast number of drugs.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, K₃PO₄) to deprotonate the amine in the catalytic cycle. The choice of phosphine ligand is crucial and often depends on the steric and electronic properties of the amine; bulky, electron-rich ligands like XPhos or RuPhos are often effective.[19][20]

-

Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Addition of Reagents: Add this compound (1.0 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane. Finally, add the amine (morpholine, 1.2 eq).

-

Heating: Seal the vessel and heat the mixture to 80-110°C, stirring until the starting material is fully consumed.

-

Workup: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, concentrate, and purify the residue by column chromatography to isolate the aminated product.

Conclusion

This compound stands as a testament to strategic molecular design. It provides a robust and synthetically accessible platform for the development of novel chemical entities. The fluorine atom at the 7-position offers a means to fine-tune biological and physical properties, while the iodine atom at the 3-position acts as a versatile linchpin for diversification through modern cross-coupling chemistry. The reliable and well-documented reactivity of its C-I bond in Suzuki, Sonogashira, and Buchwald-Hartwig reactions makes it a go-to building block for generating libraries of complex molecules, accelerating the discovery of new therapeutics and advanced materials.

References

-

Cramal Reagent. This compound. [Online] Available at: [Link][21]

-

PubChem. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. [Online] Available at: [Link][22]

-

PubChem. 7-Fluoroisoquinoline. [Online] Available at: [Link][23]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Online] Available at: [Link][2]

-

Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][17]

-

IndiaMART. 8-Fluoro-3-Iodoquinoline. [Online] Available at: [Link][24]

-

Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. [Online] Available at: [Link][25]

-

PubChem. Fluoroquinolonic acid. [Online] Available at: [Link][26]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link][18]

-

Organic Chemistry Portal. Sonogashira Coupling. [Online] Available at: [Link][14]

-

National Institutes of Health (NIH). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. [Online] Available at: [Link][10]

-

Wikipedia. Sonogashira coupling. [Online] Available at: [Link][15]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Online] Available at: [Link][3]

-

National Institutes of Health (NIH). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Online] Available at: [Link][27]

-

MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Online] Available at: [Link][28]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Online] Available at: [Link][29]

-

Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Online] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Online] Available at: [Link][30]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Online] Available at: [Link][31]

-

YouTube. Sonogashira coupling. [Online] Available at: [Link][16]

-

National Institutes of Health (NIH). Contribution of Organofluorine Compounds to Pharmaceuticals. [Online] Available at: [Link][32]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Online] Available at: [Link][20]

-

ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline.... [Online] Available at: [Link][33]

-

ResearchGate. Fluorine: An invaluable tool in medicinal chemistry. [Online] Available at: [Link][34]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link][12]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Online] Available at: [Link][36]

-

University of Wisconsin. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Online] Available at: [Link][7]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Online] Available at: [Link][8]

-

Chemsrc. Comparison of the Suzuki cross-coupling reactions of 4, 7-dichloroquinoline and 7-chloro-4-iodoquinoline.... [Online] Available at: [Link][37]

-

ACS Publications. Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding.... [Online] Available at: [Link][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 1416440-27-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 1416440-27-1 [chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. biophysics.org [biophysics.org]

- 10. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. research.rug.nl [research.rug.nl]

- 21. This compound|å æçå°H5 [klamar-cn.com]

- 22. 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 7-Fluoroisoquinoline | C9H6FN | CID 20493452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. m.indiamart.com [m.indiamart.com]

- 25. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsrc [chemsrc.com]

- 26. Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. d-nb.info [d-nb.info]

- 31. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 32. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Fluoroquine | C18H26FN3 | CID 95480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Comparison of the Suzuki cross-coupling reactions of 4, 7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium … | Chemsrc [chemsrc.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 7-Fluoro-3-iodoquinoline for Advanced Research

This guide provides an in-depth examination of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore its synthesis, characterization, and strategic application, grounded in the principles of modern chemical science. The unique placement of both a fluorine and an iodine atom on the quinoline scaffold makes this molecule a versatile and powerful building block for creating novel chemical entities with tailored pharmacological profiles.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, and its core properties are essential for its effective use in a laboratory setting. The molecular structure combines the electron-withdrawing effect of fluorine, which can enhance metabolic stability and binding interactions, with the reactivity of iodine, which serves as a versatile synthetic handle for carbon-carbon bond formation.

A summary of its key quantitative data is presented below.

| Property | Value | Source(s) |

| CAS Number | 1416440-27-1 | [1][2][3] |

| Molecular Formula | C₉H₅FIN | [1][2] |

| Molecular Weight | 273.05 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| LogP (Computed) | 2.9785 | [1] |

| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field, often relying on classical cyclization reactions. A plausible and efficient route to this compound can be adapted from established methodologies for similar halogenated quinolines. The following protocol is a representative example, grounded in principles such as the Gould-Jacobs reaction followed by targeted halogenation.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol & Rationale

Step 1: Synthesis of 7-Fluoro-4-hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline and diethyl (ethoxymethylene)malonate in a 1:1 molar ratio.

-

Condensation: Heat the mixture at 100-120°C for 1-2 hours. The initial condensation reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the malonate derivative, displacing ethanol.

-

Cyclization: Add the resulting intermediate adduct to a high-boiling solvent such as Dowtherm A and heat to approximately 250°C.

-

Causality: The high temperature is critical to drive the intramolecular cyclization (a pericyclic reaction) followed by aromatization to form the stable quinoline ring system. This is a classic Gould-Jacobs reaction pathway.

-

Step 2: Conversion to 7-Fluoro-4-chloroquinoline

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the 7-fluoro-4-hydroxyquinoline from the previous step. Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

-

Work-up: Cool the reaction mixture and cautiously pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) until the pH is ~8. The product will precipitate and can be collected by filtration.

-

Expertise: The hydroxyl group at the 4-position of the quinoline is tautomerically equivalent to a quinolone. It is readily converted to the more reactive chloro group using POCl₃, transforming it into a good leaving group for subsequent reactions.

-

Step 3: Reductive Dechlorination to 7-Fluoroquinoline

-

Reduction: Dissolve the 7-fluoro-4-chloroquinoline in a suitable solvent like ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and a base such as triethylamine.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Rationale: Catalytic hydrogenation is a standard and clean method for the reductive removal of a chloro group from an aromatic ring, especially when activated by the heterocyclic nitrogen. The base is added to neutralize the HCl generated during the reaction.

-

Step 4: Directed Iodination to this compound

-

Iodination: Dissolve the 7-fluoroquinoline in trifluoroacetic acid (TFA). Add N-iodosuccinimide (NIS) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture for several hours, monitoring the reaction progress by LC-MS.

-

Isolation: Upon completion, dilute the mixture with water and neutralize with a base. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

-

Mechanistic Insight: The quinoline nitrogen is protonated in the strongly acidic TFA, which deactivates the ring towards electrophilic substitution. However, the C-3 position remains the most electron-rich and sterically accessible site for electrophilic attack by the iodonium ion generated from NIS, leading to regioselective iodination.

-

Structural Elucidation and Quality Control Workflow

Ensuring the identity and purity of the final compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.

Caption: Quality control workflow for validating this compound.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (273.05 g/mol ) and fragmentation patterns consistent with the expected structure.[1][2]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show a distinct set of aromatic proton signals, and ¹⁹F NMR will show a singlet or doublet confirming the presence and environment of the fluorine atom. The coupling patterns in the proton NMR are critical for confirming the substitution pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >97% for use in sensitive biological assays.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate. Fluorine has become a cornerstone of modern drug discovery, used to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

-

Modulation of Physicochemical Properties: The C-7 fluorine atom is strategically placed to influence the electronic properties of the quinoline ring. Its strong electron-withdrawing nature can lower the pKa of the quinoline nitrogen, which can prevent unwanted protonation at physiological pH and improve cell membrane permeability. Furthermore, the C-F bond can block metabolic oxidation at that position, enhancing the compound's half-life.[4]

-

Synthetic Handle for Diversification: The C-3 iodo group is a key functional handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, attaching new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

This synthetic versatility allows researchers to rapidly generate libraries of novel quinoline derivatives for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds in drug discovery programs.[6]

Safety and Handling

As a halogenated, nitrogen-containing heterocyclic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a strategically designed building block for advanced chemical synthesis. Its unique combination of a metabolically robust fluorine atom and a synthetically versatile iodine atom makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics. Understanding its synthesis, properties, and potential applications empowers researchers to leverage its full potential in their discovery programs.

References

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1416440-27-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1416440-27-1 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-3-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 7-fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for the preparation of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often enhancing metabolic stability and binding affinity. The iodo group at the 3-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates.

This guide will explore two primary synthetic strategies for the preparation of this compound:

-

Direct C-H Iodination of 7-Fluoroquinoline: A direct approach involving the regioselective introduction of an iodine atom at the C-3 position of the pre-formed 7-fluoroquinoline ring.

-

Sandmeyer Reaction of 3-Amino-7-fluoroquinoline: A classical and reliable method for the conversion of an amino group to an iodo group via a diazonium salt intermediate.

Each pathway will be discussed in detail, including the synthesis of necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Part 1: Synthesis of the Key Precursor: 7-Fluoroquinoline

The successful synthesis of this compound via either of the proposed routes is contingent upon the availability of the key starting material, 7-fluoroquinoline. A common and effective method for the preparation of quinolines is the Skraup-Doebner-von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][2][3]

Conceptual Workflow for 7-Fluoroquinoline Synthesis

Caption: Synthesis of 7-Fluoroquinoline via Skraup-Doebner-von Miller Reaction.

Experimental Protocol: Synthesis of 7-Fluoroquinoline from 3-Fluoroaniline

Materials:

-

3-Fluoroaniline[4]

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (optional, to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The flask should be cooled in an ice bath.

-

Addition of Reactants: To the cooled sulfuric acid, slowly add 3-fluoroaniline, followed by glycerol. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added. Finally, add nitrobenzene, which acts as both a solvent and an oxidizing agent.[5]

-

Reaction: Heat the mixture cautiously to reflux. The reaction is exothermic and should be monitored carefully.[6] Maintain reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.

-

Extraction: Extract the aqueous layer with dichloromethane multiple times.

-

Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 7-fluoroquinoline.

Part 2: Synthesis of this compound

Two viable synthetic pathways are presented for the synthesis of the target molecule.

Pathway A: Direct C-3 Iodination of 7-Fluoroquinoline

Direct C-H functionalization is an atom-economical and increasingly popular strategy in organic synthesis. The regioselective iodination of the quinoline ring at the C-3 position has been reported to proceed via radical or electrophilic mechanisms.[7][8][9] The electron-withdrawing nature of the fluorine atom at the 7-position is expected to deactivate the benzene ring towards electrophilic attack, favoring substitution on the pyridine ring. The C-3 position of the quinoline nucleus is susceptible to radical attack.

Conceptual Workflow for Direct C-3 Iodination

Caption: Direct C-3 Iodination of 7-Fluoroquinoline.

Experimental Protocol: Regioselective C-3 Iodination of 7-Fluoroquinoline

This protocol is based on general methods for the C-3 iodination of quinolines and may require optimization for the specific substrate.[7][10]

Materials:

-

7-Fluoroquinoline

-

Molecular Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Radical initiator (e.g., AIBN) or a suitable catalyst system as reported in the literature[11]

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

Reaction Setup: To a solution of 7-fluoroquinoline in a suitable solvent, add the iodinating agent (e.g., molecular iodine).

-

Initiation: Add the radical initiator or catalyst system.

-

Reaction: Heat the reaction mixture to reflux or as required by the specific protocol, and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway B: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

The Sandmeyer reaction is a robust and widely used method for the transformation of an aromatic amino group into a variety of functional groups, including halides.[12][13] This pathway involves the synthesis of 3-amino-7-fluoroquinoline, followed by its diazotization and subsequent reaction with an iodide salt.

Conceptual Workflow for the Sandmeyer Route

Caption: Synthesis of this compound via the Sandmeyer Reaction.

Experimental Protocol: Synthesis of 3-Amino-7-fluoroquinoline

Step 1: Nitration of 7-Fluoroquinoline

-

Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.

-

Addition of Substrate: Slowly add 7-fluoroquinoline to the cooled nitrating mixture with vigorous stirring.

-

Reaction: Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain 7-fluoro-3-nitroquinoline.

Step 2: Reduction of 7-Fluoro-3-nitroquinoline

-

Reaction Setup: Suspend 7-fluoro-3-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent: Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reduction is complete.

-

Workup: Cool the reaction mixture and neutralize with a base to precipitate the crude product.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude 3-amino-7-fluoroquinoline by recrystallization or column chromatography.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-7-fluoroquinoline

Materials:

-

3-Amino-7-fluoroquinoline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium bisulfite (for workup)

-

Ethyl acetate (for extraction)

Procedure:

-

Diazotization: Dissolve 3-amino-7-fluoroquinoline in a cooled aqueous solution of hydrochloric or sulfuric acid. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[13]

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

Reaction Completion: Gently warm the reaction mixture to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture and add a solution of sodium bisulfite to reduce any excess iodine.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416440-27-1 | |

| Molecular Formula | C₉H₅FIN | |

| Molecular Weight | 273.05 g/mol | |

| Appearance | Solid (expected) | - |

| Purity | ≥97% (typical for commercial samples) |

Table 2: Expected Spectroscopic Data for this compound

| Data Type | Expected Features |

| ¹H NMR | Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring and a 2,3,4-trisubstituted pyridine ring. The fluorine atom will cause additional splitting of adjacent protons. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline ring, with chemical shifts influenced by the fluorine and iodine substituents. A C-I bond will typically shift the carbon signal to a higher field. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₅FIN.[14] |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons.[15] |

Conclusion and Future Perspectives

This guide has detailed two robust synthetic pathways for the preparation of this compound. The choice between the direct C-3 iodination and the Sandmeyer reaction will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The direct iodination route offers a more atom-economical approach, while the Sandmeyer reaction is a well-established and often high-yielding transformation.

The availability of this compound as a versatile building block opens up numerous possibilities for the development of novel therapeutic agents. Its strategic functionalization will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.

References

- Manske, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942, 30 (1), 113–144.

-

Dutta, U.; Deb, A.; Lupton, D. W.; Maiti, D. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chem. Commun.2015 , 51 (95), 16920–16923. [Link]

- Zhang, X.; Campo, M. A.; Yao, T.; Larock, R. C. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Org. Lett.2005, 7 (5), 763–766.

- Batchu, H.; Bhattacharyya, S.; Batra, S. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Org. Lett.2012, 14 (24), 6330–6333.

- Sun, C.-L.; Li, B.-J.; Shi, Z.-J. Direct C-H Iodination of Quinolines with Molecular Iodine. Org. Lett.2015, 17 (18), 4408–4411.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

NROChemistry. Sandmeyer Reaction. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21 (8), 975. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules2023 , 28 (6), 2795. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals2021 , 14 (8), 772. [Link]

-

NROChemistry. Sandmeyer Reaction - experimental procedure and set up. [Link]

-

SynArchive. Doebner-Miller Reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Bentham Science Publishers. Fluoroquinolone-3-carboxamide Amino Acid Conjugates: Synthesis, Antibacterial Properties And Molecular Modeling Studies. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. review article on quinoline hydrazone hybrids. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2022 , 19, 1357–1413. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

NIST WebBook. Fluoroform. [Link]

-

Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sens.2022 , 7 (1), 44–49. [Link]

Sources

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. iipseries.org [iipseries.org]

- 4. nbinno.com [nbinno.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. | Semantic Scholar [semanticscholar.org]

- 11. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Fluoroform [webbook.nist.gov]

- 15. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials and Synthesis of 7-Fluoro-3-iodoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical starting materials for the preparation of 7-Fluoro-3-iodoquinoline, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into the strategic selection of precursors, detailed experimental protocols, and the underlying chemical principles governing the synthesis. Emphasis is placed on providing a robust and reproducible methodology, supported by established chemical literature and safety considerations.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a fluorine atom at the 7-position and an iodine atom at the 3-position of the quinoline ring system imparts unique physicochemical properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a highly valuable intermediate for the synthesis of novel drug candidates. This guide will elucidate a practical and efficient synthetic route to this important molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a two-stage synthetic strategy. The primary disconnection is at the C-I bond, leading to the intermediate 7-fluoroquinoline. A subsequent disconnection of the quinoline core points towards the well-established Gould-Jacobs reaction, which utilizes a substituted aniline and a malonate derivative.

Caption: Retrosynthetic analysis of this compound.

This approach offers a convergent and efficient pathway, starting from readily available commercial starting materials.

Starting Materials: Properties and Safety Considerations

A thorough understanding of the starting materials is paramount for a successful and safe synthesis.

| Starting Material | Structure | CAS No. | Key Properties | Safety Precautions |

| 3-Fluoroaniline |  | 372-19-0 | Colorless to yellow liquid, sensitive to light and air. | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage.[1][2][3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3] |

| Diethyl ethoxymethylenemalonate |  | 87-13-8 | Colorless liquid. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6][7] Use in a well-ventilated area and wear appropriate PPE.[4][5][6][7] |

| N-Iodosuccinimide (NIS) |  | 516-12-1 | Off-white to yellow crystalline powder. Light-sensitive. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10][11][12] Handle with care, avoiding dust inhalation, in a fume hood. Store in a cool, dark, and dry place.[8][9][10][11][12] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 7-Fluoroquinoline via the Gould-Jacobs Reaction.

-

Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 7-Fluoroquinoline

The Gould-Jacobs reaction is a robust method for the synthesis of the quinoline core.[13]

4.1.1. Part A: Condensation of 3-Fluoroaniline and Diethyl ethoxymethylenemalonate

-

Protocol:

-

In a round-bottom flask equipped with a stirrer and a reflux condenser, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

-

Heat the reaction mixture to 100-110 °C with stirring for 1-2 hours. The reaction is typically performed neat (without solvent).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The resulting intermediate, diethyl (3-fluoroanilino)methylenemalonate, can often be used in the next step without further purification.

-

4.1.2. Part B: Thermal Cyclization

-

Protocol:

-

The crude diethyl (3-fluoroanilino)methylenemalonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250 °C for 30-60 minutes.

-

The reaction is monitored by TLC for the disappearance of the starting material and the formation of the cyclized product, ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

-

The solid is collected by filtration, washed with hexane, and dried.

-

4.1.3. Part C: Hydrolysis and Decarboxylation

-

Protocol:

-

The crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).[14][15]

-

The mixture is heated to reflux for 2-4 hours to facilitate hydrolysis of the ester to the corresponding carboxylic acid.[14][15]

-

After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried.

-

For decarboxylation, the carboxylic acid is heated at a high temperature (typically above its melting point, around 250-270 °C) until the evolution of carbon dioxide ceases.[16] This step can be performed neat or in a high-boiling point solvent.

-

The resulting crude 7-fluoro-4-hydroxyquinoline is then purified, and the hydroxyl group at the 4-position needs to be removed. This can be achieved by conversion to a 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation (e.g., catalytic hydrogenation). A more direct approach for the synthesis of 7-fluoroquinoline might be desirable to avoid these additional steps.

-

An alternative approach to obtain 7-fluoroquinoline directly would be to perform a Skraup or Doebner-von Miller reaction with 3-fluoroaniline, though these often require harsh conditions and can lead to mixtures of products.

Step 2: Regioselective C3-Iodination of 7-Fluoroquinoline

A direct C-H iodination at the C3 position of the quinoline ring can be achieved using a radical-based methodology.[17][18][19][20]

-

Protocol:

-

In a suitable reaction vessel, dissolve 7-fluoroquinoline in a solvent such as 1,2-dichloroethane (DCE) or acetonitrile.

-

Add N-iodosuccinimide (NIS) as the iodine source (typically 1.1-1.5 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount, e.g., 10-20 mol%).

-

Heat the reaction mixture to reflux (around 80-90 °C) for several hours (e.g., 4-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Characterization Data

Accurate characterization of the intermediate and final product is crucial for confirming the success of the synthesis.

5.1. 7-Fluoroquinoline (Intermediate)

-

¹H NMR (CDCl₃): The proton NMR spectrum of 7-fluoroquinoline would be expected to show characteristic signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the adjacent proton signals (H-6 and H-8).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.

5.2. This compound (Final Product)

-

¹H NMR (CDCl₃): The introduction of the iodine atom at the C3 position will lead to the disappearance of the H-3 proton signal and will influence the chemical shifts of the neighboring protons (H-2 and H-4).

-

¹³C NMR (CDCl₃): A significant downfield shift is expected for the C-3 carbon due to the attachment of the iodine atom.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₉H₅FIN, MW: 273.05 g/mol ).

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process commencing with the Gould-Jacobs reaction of 3-fluoroaniline and diethyl ethoxymethylenemalonate to construct the 7-fluoroquinoline core, followed by a regioselective radical C-H iodination at the C3 position. This guide provides a detailed framework for this synthetic route, emphasizing the importance of understanding the properties of the starting materials and adhering to safe laboratory practices. The methodologies described herein are based on established and reliable chemical transformations, offering a practical pathway for the preparation of this valuable synthetic intermediate for applications in drug discovery and development.

References

-

DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link]

-

Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16920-16923. [Link]

-

ResearchGate. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Sun, C. L., & Li, B. J. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(18), 4408–4411. [Link]

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. uprm.edu [uprm.edu]

- 7. fishersci.com [fishersci.com]

- 8. N-Iodosuccinimide MSDS - 820743 - Merck [merckmillipore.com]

- 9. leap.epa.ie [leap.epa.ie]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 14. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 17. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 20. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Quinoline Derivatives: A Technical Guide to Synthesis, Optimization, and Evaluation

Abstract The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a "privileged structure" in medicinal chemistry. Its derivatives have given rise to a vast array of therapeutic agents with applications spanning from antimalarial to anticancer and antibacterial therapies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the discovery of novel quinoline derivatives. We will explore the foundational synthetic strategies for creating the quinoline core, delve into the iterative process of hit-to-lead optimization guided by structure-activity relationships (SAR), and provide detailed, field-proven protocols for synthesis and biological evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative references to uphold scientific integrity.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

First isolated from coal tar in 1834, quinoline is a nitrogen-containing heterocyclic aromatic compound that forms the backbone of numerous natural alkaloids and synthetic drugs.[1] Its enduring importance in drug discovery stems from its versatile chemical nature and its ability to interact with a wide range of biological targets. The planar structure of the quinoline ring allows it to intercalate with DNA, while its nitrogen atom can act as a hydrogen bond acceptor, and various positions on the rings can be functionalized to fine-tune pharmacokinetic and pharmacodynamic properties.[2]

This unique combination of features has led to the development of landmark drugs, including:

-

Antimalarials: Quinine, Chloroquine, and Primaquine have been central to the treatment of malaria for decades.[3][4]

-

Antibacterials: The fluoroquinolone class, such as Ciprofloxacin and Levofloxacin, are broad-spectrum antibiotics.[5][6]

-

Anticancer Agents: Camptothecin and its analogs (e.g., Topotecan) are potent topoisomerase inhibitors.[7][8]

-

Antivirals: Several quinoline derivatives have shown promise against a range of viruses, including Dengue virus, Zika virus, and influenza.[9][10][11]

The proven success and chemical tractability of the quinoline scaffold make it a perpetual and multipurpose framework for the discovery of new therapeutic agents.[12][13]

Foundational Synthetic Strategies for the Quinoline Core

The construction of the core quinoline ring system is the first critical step in the discovery process. The choice of synthetic route is dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and reaction efficiency. Several classical named reactions remain highly relevant and provide the foundation for modern synthetic efforts.[1]

-

Skraup & Doebner-von Miller Synthesis: These related reactions typically involve the condensation of an aniline with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acidic conditions.[1][14] The Skraup synthesis often uses an oxidizing agent like nitrobenzene. A proposed mechanism for the Skraup-Doebner-Von Miller reaction involves a fragmentation-recombination pathway where the aniline first condenses with the unsaturated ketone.[15][16][17] These methods are robust for producing simple, substituted quinolines.

-

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][10]

-

Friedländer Annulation: A highly versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[18][19][20] This reaction is advantageous for creating polysubstituted quinolines with well-defined regiochemistry.[21][22]

-

Gould-Jacobs Reaction: This pathway is particularly crucial for synthesizing 4-hydroxyquinolines (which exist in equilibrium with 4-quinolinones), the precursors to many quinolone antibiotics.[23] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent hydrolysis/decarboxylation.[24][25]

Modern advancements often employ microwave irradiation or novel catalysts to improve yields, reduce reaction times, and promote greener chemical processes.[26][27]

3.2. SAR Data Interpretation The data gathered from these experiments are crucial for rational drug design. By analyzing trends, medicinal chemists can make informed decisions about the next set of derivatives to synthesize.

Table 1: Hypothetical SAR Data for a Quinoline-Based Antibacterial Series

| Compound ID | R-Group at C7 | R-Group at C2 | MIC vs. S. aureus (µg/mL) | Cytotoxicity (CC50, µM) |

| Hit-001 | -Cl | -H | 32 | >100 |

| Opt-002 | -Cl | -CH3 | 16 | >100 |

| Opt-003 | -Cl | -CF3 | 4 | 85 |

| Opt-004 | -OCH3 | -CF3 | 16 | >100 |

| Opt-005 | -Cl | -Phenyl | 8 | 60 |

| Lead-006 | -Cl | -CF3 | 2 | >100 |

From this hypothetical data, a researcher would conclude that a chloro group at C7 and a trifluoromethyl group at C2 are beneficial for antibacterial activity (compare Opt-003 to others) while maintaining low cytotoxicity (Lead-006).

Key Experimental Protocols

Trustworthiness in drug discovery is built upon robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of novel quinoline derivatives.

4.1. Synthesis Protocol: Microwave-Assisted Gould-Jacobs Reaction This protocol describes an efficient, modern approach to synthesizing a 4-hydroxyquinoline precursor, leveraging microwave energy to accelerate the thermally-driven cyclization step. [24][27] Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

-

Aniline (2.0 mmol)

-

Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

-

Acetonitrile (analytical grade)

-

2.5 mL microwave reaction vial with a magnetic stir bar

-

Microwave synthesis system (e.g., Biotage® Initiator+)

-

Filtration apparatus

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: Add aniline (0.16 mL, 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to the 2.5 mL microwave vial. The excess DEEM acts as both a reagent and a solvent. [24][27]2. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress involves an initial Michael addition followed by elimination, and the high temperature drives the intramolecular cyclization. [27]3. Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Purification: Filter the solid product and wash it thoroughly with ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM and the intermediate.

-

Drying and Analysis: Dry the resulting white or off-white solid under vacuum. Confirm the identity and purity (>95%) of the ethyl 4-hydroxyquinoline-3-carboxylate product using HPLC-MS analysis.

Self-Validation: The protocol's integrity is maintained by the final analytical step. HPLC confirms the purity of the isolated product, while mass spectrometry confirms that the product has the correct molecular weight, validating a successful synthesis.

4.2. Biological Screening Protocol: In Vitro Antibacterial Assay (MIC Determination) This protocol determines the Minimum Inhibitory Concentration (MIC) of a novel compound—the lowest concentration that prevents visible growth of a bacterium. [28][29] Objective: To determine the MIC of a novel quinoline derivative against Methicillin-resistant Staphylococcus aureus (MRSA).

Materials:

-

Synthesized quinoline derivative, dissolved in DMSO to a stock concentration of 10 mg/mL.

-

MRSA strain (e.g., ATCC 43300).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Vancomycin (positive control).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader (600 nm).

-

Incubator (37 °C).

Procedure:

-

Bacterial Culture Preparation: Inoculate a colony of MRSA into MHB and incubate at 37 °C until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoline stock solution in MHB to achieve a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Controls: Prepare wells containing:

-

Positive Control: Serial dilutions of Vancomycin.

-

Negative Control (Growth): Bacterial suspension in MHB with DMSO (at the same concentration as in the test wells).

-

Sterility Control: MHB only.

-

-

Inoculation: Add the prepared bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL per well.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation: The inclusion of positive and negative controls is critical. The negative control must show robust bacterial growth, and the positive control must show inhibition within its expected MIC range. This ensures the assay is performing correctly and the results for the test compound are valid.

Mechanism of Action: Elucidating the Molecular Target